molecular formula C15H20O2 B13024496 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde

2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde

Cat. No.: B13024496
M. Wt: 232.32 g/mol
InChI Key: YYWHUOFHYOVWSH-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with cyclopentylmethoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde typically involves the reaction of 4,6-dimethylbenzaldehyde with cyclopentylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the desired product. Common reaction conditions include the use of a solvent such as toluene and a catalyst like sulfuric acid, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: 2-(Cyclopentylmethoxy)-4,6-dimethylbenzoic acid.

    Reduction: 2-(Cyclopentylmethoxy)-4,6-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylmethoxy)-4,6-dimethylbenzene
  • 2-(Cyclopentylmethoxy)-4,6-dimethylbenzoic acid
  • 2-(Cyclopentylmethoxy)-4,6-dimethylbenzyl alcohol

Uniqueness

2-(Cyclopentylmethoxy)-4,6-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-(cyclopentylmethoxy)-4,6-dimethylbenzaldehyde

InChI

InChI=1S/C15H20O2/c1-11-7-12(2)14(9-16)15(8-11)17-10-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3

InChI Key

YYWHUOFHYOVWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2CCCC2)C=O)C

Origin of Product

United States

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